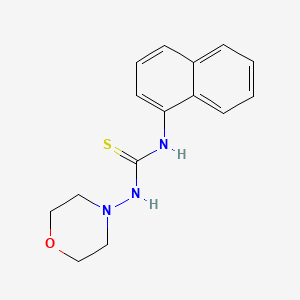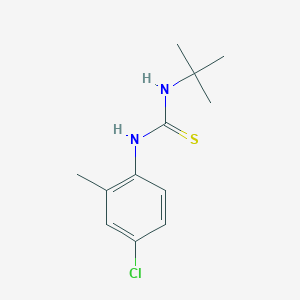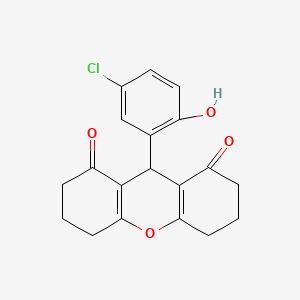
1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. This compound is also known as FPBPP and belongs to the class of piperazine derivatives.
Applications De Recherche Scientifique
1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. This compound has been shown to have significant activity against several targets such as serotonin receptors, dopamine receptors, and histamine receptors. It has also been studied for its potential as an anti-inflammatory agent, anti-tumor agent, and anti-anxiety agent.
Mécanisme D'action
The mechanism of action of 1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is believed to act as a modulator of several neurotransmitter systems in the brain. This compound has been shown to have significant activity against several targets such as serotonin receptors, dopamine receptors, and histamine receptors. It has also been shown to inhibit the activity of certain enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to have anti-inflammatory and anti-tumor effects. In addition, this compound has been shown to have anxiolytic and sedative effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its high potency and selectivity for certain targets such as serotonin receptors, dopamine receptors, and histamine receptors. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on 1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine. One of the future directions is to study the potential of this compound as an anti-inflammatory and anti-tumor agent. Another future direction is to study the potential of this compound as an anti-anxiety and sedative agent. Additionally, further research is needed to understand the mechanism of action of this compound and its potential as a modulator of neurotransmitter systems in the brain. Finally, more studies are needed to optimize the synthesis method and improve the yield and purity of this compound.
Méthodes De Synthèse
The synthesis of 1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 1-(3-fluorobenzyl)-4-chloropiperazine and 4-pyridinemethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at a temperature of around 80-100°C. The yield of this reaction is generally high, and the purity of the product can be improved by recrystallization.
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3/c18-17-3-1-2-16(12-17)14-21-10-8-20(9-11-21)13-15-4-6-19-7-5-15/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQMOTRLXXBFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)-4-(4-pyridylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide](/img/structure/B5778363.png)
![2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)
![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)




![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)

![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)


